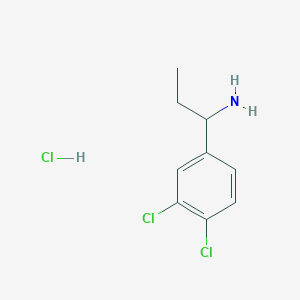
ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C16H19NO5 and a molecular weight of 305.33 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
The synthesis of ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 6,7-diethoxy-4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
科学的研究の応用
Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication, leading to their antimicrobial and anticancer effects . The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes.
類似化合物との比較
Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
Indole derivatives: Indole derivatives also possess a heterocyclic aromatic structure and have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline and indole derivatives.
特性
| { "Design of the Synthesis Pathway": "The synthesis of ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,5-dihydroxybenzoic acid", "ethyl 2,4-pentanedionate", "ethanol", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Esterification of 2,5-dihydroxybenzoic acid with ethanol and sulfuric acid to form ethyl 2,5-dihydroxybenzoate.", "Step 2: Condensation of ethyl 2,5-dihydroxybenzoate with ethyl 2,4-pentanedionate in the presence of sodium ethoxide to form ethyl 6,7-dihydroxy-4-oxoquinoline-3-carboxylate.", "Step 3: Reduction of ethyl 6,7-dihydroxy-4-oxoquinoline-3-carboxylate with sodium borohydride to form ethyl 6,7-dihydroxy-4-hydroxyquinoline-3-carboxylate.", "Step 4: Esterification of ethyl 6,7-dihydroxy-4-hydroxyquinoline-3-carboxylate with acetic anhydride in the presence of sulfuric acid to form ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate.", "Step 5: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethyl acetate.", "Step 6: Drying of the organic layer with magnesium sulfate and evaporation of the solvent to obtain the final product." ] } | |
CAS番号 |
1698-92-6 |
分子式 |
C16H19NO5 |
分子量 |
305.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B6166104.png)

